![molecular formula C21H18N2O3S B2421273 3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide CAS No. 477499-73-3](/img/structure/B2421273.png)

3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

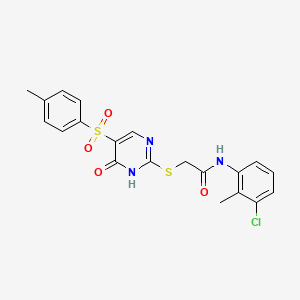

Synthesis Analysis

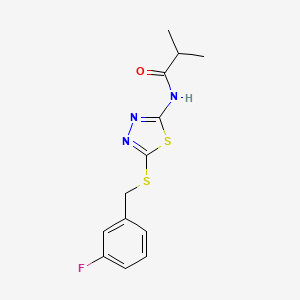

The synthesis of similar compounds has been reported in the literature. For instance, 2-unsubstituted 2-aminobenzothiazoles were obtained from the easily available anilines, potassium thiocyanate, and bromine, then acylated by chloroacetyl chloride and introduced in the reactions with various N-heterocycles .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen, and sulfur .Chemical Reactions Analysis

The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to a strong dehydrating agent P2O5/SiO2. This catalyst is widely used nowadays in view of its effectiveness, ecological safety, stability, low toxicity, and simple handling .Scientific Research Applications

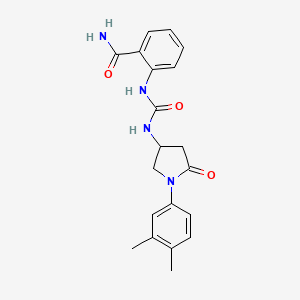

Antioxidant and Antibacterial Activities

A study by Yakan et al. (2020) synthesized novel benzamide compounds, including derivatives of dimethoxybenzoic acid, to analyze their antioxidant and antibacterial activities. These compounds displayed significant total antioxidant, free radical scavenging, and metal chelating activity, outperforming standard compounds in some cases. Their antibacterial activity was evaluated against several bacteria, showing promising results for diverse applications in the field of biomedicine (Yakan et al., 2020).

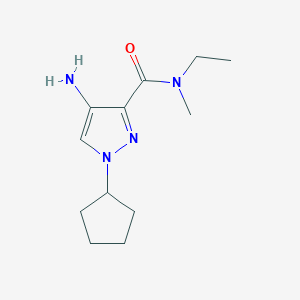

Antidopaminergic Properties

Högberg et al. (1990) synthesized derivatives of dimethoxy-N-benzamide, including analogs with bromo and pyrrolidinylmethyl groups, to evaluate their antidopaminergic properties. These compounds, especially (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showed potent antidopaminergic activity and were found suitable for investigating dopamine D-2 mediated responses, potentially aiding in understanding and treating psychosis-related disorders (Högberg et al., 1990).

Anti-Inflammatory and Analgesic Agents

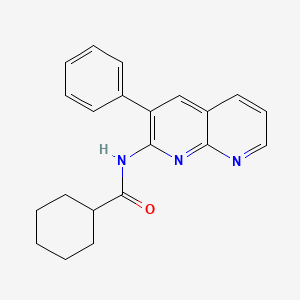

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl and benzothiazoles, demonstrating significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

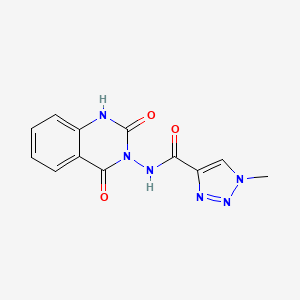

Antimicrobial Activity of Benzothiazoles

A study by Abbas et al. (2014) indicated that benzothiazoles, including 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide, show potent antimicrobial activity. This broadens the scope of benzothiazoles in pharmaceutical research, particularly in developing new antimicrobial agents (Abbas et al., 2014).

Chemosensors for Cyanide Anions

Wang et al. (2015) developed coumarin benzothiazole derivatives that can act as chemosensors for cyanide anions. These compounds exhibit a fluorescence turn-on response upon interaction with cyanide, suggesting their potential use in environmental monitoring and analytical chemistry (Wang et al., 2015).

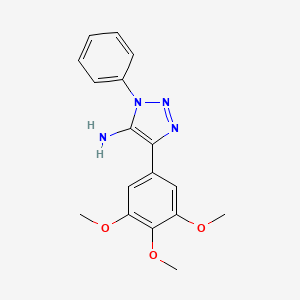

Synthesis and Characterization of Benzothiazoles

Various studies have focused on the synthesis and characterization of benzothiazole derivatives, exploring their diverse chemical properties and potential applications in materials science and organic chemistry. This includes work on methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide, as well as aminooxycarbenes and fluoro-substituted sulphonamide benzothiazoles (Kranjc et al., 2011; Couture & Warkentin, 1997; Jagtap et al., 2010).

Mechanism of Action

properties

IUPAC Name |

3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-23-19-17-7-5-4-6-13(17)8-9-18(19)27-21(23)22-20(24)14-10-15(25-2)12-16(11-14)26-3/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOQJGPRXIVIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)

![Tert-butyl 3-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2421201.png)

![2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2421202.png)

![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2421207.png)